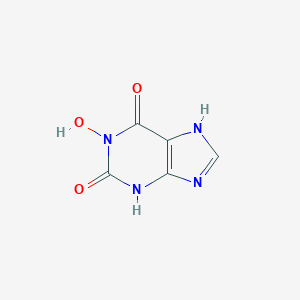

1-Hydroxyxanthine

Description

Properties

IUPAC Name |

1-hydroxy-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)8-5(11)9(4)12/h1,12H,(H,6,7)(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKPEFPGGBAAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N(C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64038-48-8 (dihydrate) | |

| Record name | 1-Hydroxyxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50172923 | |

| Record name | 1-Hydroxyxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-15-6 | |

| Record name | 1-Hydroxyxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G014T05WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Pharmacological Properties

1-Hydroxyxanthine exhibits several pharmacological properties that make it a candidate for further research:

- Antioxidant Activity : It has been shown to possess antioxidant properties, which can mitigate oxidative stress in various biological systems. This is particularly relevant in conditions associated with increased reactive oxygen species (ROS) production .

- Inhibition of Xanthine Oxidase : The compound acts as an inhibitor of xanthine oxidase, which can help lower uric acid levels in the blood. This property is crucial for developing treatments for gout and related disorders .

- Antiviral Potential : Recent studies have indicated that hydroxy-xanthones, related to this compound, exhibit antiviral activity against coronaviruses. This suggests that derivatives or analogs of this compound may also possess similar antiviral properties .

Table 1: Summary of Research Findings on this compound and Related Compounds

Chemical Reactions Analysis

Oxidation Reactions

Hydroxyxanthines are susceptible to oxidation at the hydroxyl group. For example:

-

Oxidation of the hydroxyl group can yield ketoxanthine derivatives. This reaction typically employs oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 1-Ketoxanthine | Acidic, room temperature |

Reduction Reactions

Reduction of the hydroxyl group can lead to deoxygenation, forming xanthine:

-

Hydrogenation with catalysts like palladium (Pd/C) or sodium borohydride (NaBH₄) reduces the hydroxyl group to a hydrogen atom .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Reduction | H₂/Pd-C, NaBH₄ | Xanthine | ~70–85% |

Substitution Reactions

The hydroxyl group in hydroxyxanthines can undergo nucleophilic substitution, particularly with halogens or alkyl groups:

-

Halogenation using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) produces halogenated xanthines .

-

Alkylation with alkyl halides (e.g., methyl iodide) forms ether derivatives.

| Reaction Type | Reagents | Product | Applications |

|---|---|---|---|

| Halogenation | SOCl₂, PBr₃ | 1-Haloxanthine | Intermediate in drug synthesis |

| Alkylation | CH₃I, K₂CO₃ | 1-Methoxyxanthine | Modifying solubility |

Tautomerism and pH-Dependent Reactivity

1-Hydroxyxanthine exhibits pH-dependent tautomerism , shifting between keto and enol forms. This property influences its reactivity in biological systems:

-

Acidic conditions : Favors the keto form, enhancing electrophilic substitution at the purine ring.

-

Basic conditions : Promotes the enol form, increasing nucleophilic reactivity .

Comparative Analysis with Analogues

| Compound | Position of -OH | Key Reactivity |

|---|---|---|

| This compound | C1 | Oxidation to ketoxanthine, halogenation |

| 3-Hydroxyxanthine | C3 | Enhanced acidity, stronger DNA intercalation |

| 7-Hydroxyxanthine | C7 | Selective reduction to xanthine |

Synthetic Challenges and Opportunities

Comparison with Similar Compounds

Structural and Reactivity Differences

The position of hydroxylation in xanthine derivatives significantly alters chemical reactivity and biological activity:

- 1-Hydroxyxanthine vs. Electrophilic Reactivity: 3-Hydroxyxanthine derivatives form esters that react with nucleophiles via ionic substitution or free radical mechanisms, correlating with their oncogenicity . In contrast, this compound lacks this reactivity profile.

- 7-Hydroxyxanthine :

Table 1: Key Reactivity and Physicochemical Properties

Oncogenic Activity

The oncogenicity of hydroxyxanthines is influenced by hydroxyl position and substituents:

- 3-Hydroxyxanthine and Guanine 3-N-Oxide :

- This compound :

- 6-Mercaptopurine 3-N-Oxide :

Table 2: Oncogenic Comparison in Rodent Models

| Compound | Tumor Incidence (50% Dose) | Key Observations |

|---|---|---|

| 3-Hydroxyxanthine | 2–10 mg total | High oncogenicity; reactive intermediates |

| This compound | Not reached | Low tumors; severe inflammation |

| Guanine 3-N-Oxide | 2–10 mg total | Comparable to 3-hydroxyxanthine |

Pharmacological and Toxicological Profiles

- This compound: Limited data exist on its toxicity, but its inflammatory effects suggest caution in therapeutic applications .

- 3-Hydroxyxanthine : High reactivity and oncogenicity necessitate strict handling protocols .

- 7-Hydroxyxanthine Derivatives : Improved solubility in organic solvents makes them candidates for drug delivery optimization .

Preparation Methods

Cyclization of 5,6-Diaminouracil Derivatives

The cyclization of 5,6-diaminouracil intermediates represents a foundational approach for xanthine scaffold assembly. For 1-hydroxyxanthine, this method requires introducing hydroxyl functionality at the N1 position during the cyclization step. In a representative procedure, 5,6-diaminouracil (76) is condensed with a carboxylic acid derivative under carbodiimide-mediated coupling (e.g., EDAC-HCl) to form a 6-amino-5-carboxamidouracil intermediate (77) , which undergoes intramolecular cyclization under basic conditions to yield xanthines .

To direct hydroxylation to the N1 position, the uracil precursor must be pre-functionalized. For example, 5,6-diamino-1-hydroxyuracil could serve as a starting material, though its synthesis would require selective protection of the N1 hydroxyl group during earlier steps. Alternatively, post-cyclization oxidation using agents like hydrogen peroxide or enzymatic systems (e.g., xanthine oxidase) may introduce the hydroxyl group, though regioselectivity remains a challenge .

Alkylation and Hydroxylation Strategies

Regioselective alkylation followed by hydroxylation offers a stepwise route to this compound. In this approach, a uracil derivative such as 5,6-diamino-1-propyluracil (84) undergoes nitrosation and reduction to yield 5,6-diamino-1-propyluracil (86) , which is subsequently coupled with a carboxylic acid (e.g., cinnamic acid) to form a carboxamide intermediate (87) . Cyclization under alkaline conditions produces the xanthine core, after which the N1 propyl group is oxidatively cleaved to a hydroxyl group .

Critical to this method is the choice of oxidizing agent. Ozone or ruthenium-based catalysts could selectively oxidize the N1 alkyl chain without degrading the xanthine ring. For instance, the patent US4755517A demonstrates hydrogenation of 8-(3-thienyl)xanthine derivatives using Pd/Al₂O₃ under high-pressure H₂, suggesting that similar conditions might be adapted for dealkylation .

One-Pot Synthesis Approaches

Recent advances in one-pot methodologies aim to streamline xanthine synthesis. A notable example involves refluxing 5,6-diaminouracil (105) with acetic anhydride in acetic acid to directly form acetylated intermediates (106) , which cyclize spontaneously to yield xanthine derivatives . For this compound, modifying the reaction to include a hydroxyl-containing acylating agent (e.g., glycolic acid) could introduce the desired functionality at N1.

This method benefits from reduced reaction times and elimination of intermediate purification steps. However, achieving regiocontrol in one-pot systems remains difficult, necessitating careful optimization of stoichiometry and temperature.

Enzymatic Oxidation and Biocatalytic Routes

Xanthine oxidase (XO), an enzyme that catalyzes the oxidation of xanthine to uric acid, has shown activity toward azapteridine derivatives, as evidenced by its rapid turnover of 4-hydroxy-7-azapteridine . While XO typically hydroxylates xanthines at the C8 position, protein engineering or substrate modification could redirect activity to the N1 site. For example, introducing steric hindrance at C8 via bulky substituents might force the enzyme to hydroxylate N1 instead.

Biocatalytic methods offer advantages in stereoselectivity and mild reaction conditions but require extensive enzyme screening and modification to achieve the desired regioselectivity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the proposed methods:

| Method | Starting Material | Key Reagents/Conditions | Yield* | Challenges |

|---|---|---|---|---|

| Cyclization | 5,6-Diaminouracil | EDAC-HCl, NaOH | 40–60% | N1 regioselectivity |

| Alkylation-Hydroxylation | 1-Alkyluracil | Pd/Al₂O₃, H₂ (1000 psi) | 30–50% | Over-oxidation side reactions |

| One-Pot Synthesis | 5,6-Diaminouracil | Acetic anhydride, 80°C | 55–70% | Competing acetylations |

| Enzymatic Oxidation | Xanthine analog | Xanthine oxidase, pH 8.3 | 20–35% | Low native activity at N1 |

*Theoretical yields based on analogous reactions in literature .

Mechanistic and Regiochemical Considerations

The N1 position’s electron density, influenced by adjacent carbonyl groups, dictates its reactivity. Nucleophilic attack at N1 is less favored compared to N3 or N7 in xanthines, explaining the scarcity of naturally occurring 1-hydroxyxanthines. To overcome this, electron-withdrawing groups (EWGs) at C8 or C3 could enhance N1’s nucleophilicity, facilitating hydroxylation. For instance, 8-bromo- or 8-nitro-xanthine derivatives might direct hydroxylation to N1 via electronic effects .

Q & A

Basic Research Questions

Q. How is 1-Hydroxyxanthine synthesized and characterized in laboratory settings?

- Methodology : this compound is synthesized via hydrolysis and rearrangement of purine N-oxides, as described by Parham et al. (1967). The process involves refluxing xanthine derivatives with hydroxylamine under controlled pH conditions, followed by chromatographic purification (e.g., HPLC) to isolate the product. Characterization typically employs H/C NMR, IR spectroscopy, and elemental analysis to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for validating the structure of this compound?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For routine validation, UV-Vis spectroscopy (to detect absorbance peaks at 260–280 nm, indicative of purine derivatives) and mass spectrometry (to confirm molecular weight) are paired with NMR to resolve tautomeric forms and hydrogen-bonding patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodology : Key properties include solubility (sparingly soluble in water, enhanced by alkaline conditions), pKa (~6.2 for the hydroxyl group), and photolability. Stability studies under UV light (e.g., 254 nm) should precede experiments to assess degradation kinetics. Thermogravimetric analysis (TGA) quantifies thermal stability, while HPLC monitors purity during storage .

Advanced Research Questions

Q. What mechanistic pathways explain the UV-induced isomerization of this compound to 3-Hydroxyxanthine?

- Methodology : The isomerization proceeds via an enol nitrone intermediate (2), followed by oxazirane ring formation and migration. Time-resolved UV-Vis spectroscopy and trapping experiments (e.g., using radical scavengers) validate this pathway. Computational studies (DFT calculations) model transition states and activation energies, while O isotopic labeling tracks oxygen migration .

Q. How can researchers reconcile contradictions in photoreaction yields across studies?

- Methodology : Discrepancies often arise from varying light sources (wavelength, intensity) or solvent polarity. Controlled experiments should standardize irradiance (e.g., using actinometry) and solvent systems (e.g., aqueous vs. organic). Statistical tools like ANOVA identify significant variables, while kinetic modeling (e.g., pseudo-first-order rate constants) quantifies reaction efficiency .

Q. What methodologies are employed to assess the toxicological profile of this compound in biomedical research?

- Methodology : Acute toxicity is evaluated via rodent models (e.g., subcutaneous TDLo of 1040 mg/kg in rats), with histopathology and biomarker analysis (e.g., liver enzymes). Long-term carcinogenicity studies use Ames tests for mutagenicity and xenograft models for neoplastic potential. High-resolution mass spectrometry (HRMS) identifies metabolic byproducts .

Q. How does this compound interact with enzymatic pathways in purine metabolism?

- Methodology : Competitive inhibition assays (e.g., with xanthine oxidase) quantify enzymatic activity. Isotopic tracing (e.g., C-labeled this compound) tracks incorporation into metabolic pathways. Knockout cell lines (e.g., CRISPR-edited for purine enzymes) isolate specific interactions, while LC-MS/MS profiles downstream metabolites .

Q. What analytical strategies address challenges in quantifying this compound degradation products?

- Methodology : Degradation products (e.g., NOx under thermal decomposition) are analyzed via gas chromatography-mass spectrometry (GC-MS). For photodegradation, tandem MS (MS/MS) with collision-induced dissociation (CID) differentiates isomers. Quantum yield calculations correlate degradation rates with experimental conditions .

Data Analysis and Reporting Guidelines

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray for structure; in vitro and in vivo models for toxicity). Report confidence intervals and effect sizes in statistical analyses .

- Reproducibility : Detailed experimental protocols (e.g., solvent purity, light source specifications) must accompany publications. Raw datasets (spectra, chromatograms) should be archived in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.